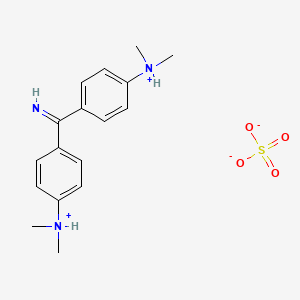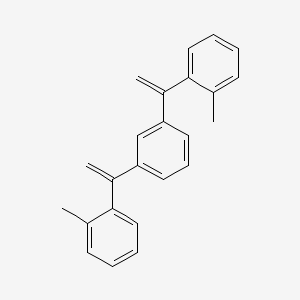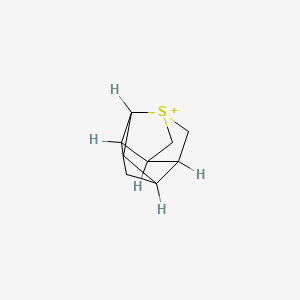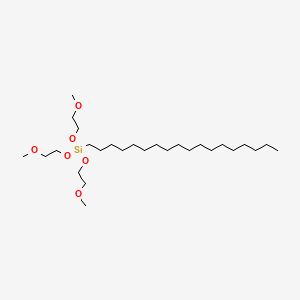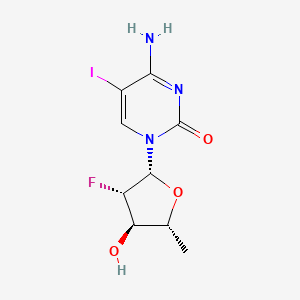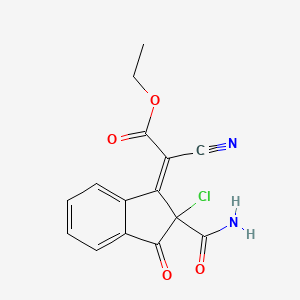
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 2,6,6-trimethylcyclohex-2-en-1-yl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or , to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as or .
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors due to its unique chemical structure.
Biology: In biological research, the compound may be used to study metabolic pathways and enzyme interactions, given its structural similarity to naturally occurring substances.
Medicine: While not a primary pharmaceutical agent, the compound’s derivatives may be explored for potential therapeutic applications, including anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, the compound is utilized in the manufacture of perfumes, cosmetics, and other consumer products due to its pleasant aroma and stability .
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. The pathways involved can include oxidative stress response , signal transduction , and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
- 3-methyl-2-butanone
- 2,6,6-trimethylcyclohex-2-en-1-yl derivatives
- 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-ol
Uniqueness: What sets 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one apart is its specific combination of a cyclohexene ring with a butanone side chain , which imparts unique chemical properties and reactivity. This structural uniqueness makes it particularly valuable in the synthesis of complex organic molecules and specialty chemicals .
Eigenschaften
CAS-Nummer |
64634-93-1 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one |
InChI |
InChI=1S/C14H24O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,11,13H,6,8-9H2,1-5H3 |
InChI-Schlüssel |
SYLQLBRNBHRVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1CC(C)C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


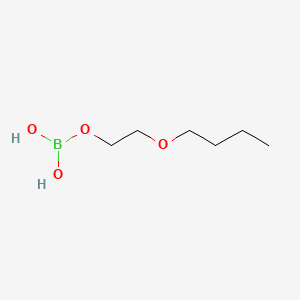
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
